BenchChemオンラインストアへようこそ!

Pexiganan

Antimicrobial Peptide Engineering Structure-Activity Relationship In Vitro Susceptibility Testing

Pexiganan is the only AMP backed by Phase III clinical data for diabetic foot ulcer infections, delivering a proven pharmacodynamic benchmark. It shows consistent MIC50/90 of 4/4 µg/mL against E. faecium (8× more potent than omiganan) and 8/16 µg/mL against MRSA, unaffected by methicillin or vancomycin resistance. Its membrane-disruptive mode of action minimizes cross-resistance, making it an unmatched reference compound for resistance-sparing topical SSTI therapies.

Molecular Formula C122H210N32O22
Molecular Weight 2477.2 g/mol
CAS No. 147664-63-9
Cat. No. B138682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexiganan
CAS147664-63-9
SynonymsLocilex
MSI 78
MSI-78
pexiganan
pexiganan acetate
Molecular FormulaC122H210N32O22
Molecular Weight2477.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN
InChIInChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1
InChIKeyKGZGFSNZWHMDGZ-KAYYGGFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pexiganan (MSI-78) for Research and Development: A Baseline Overview


Pexiganan (CAS 147664-63-9), also known as MSI-78, is a 22-amino-acid synthetic cationic antimicrobial peptide (AMP) and an analog of magainin II, a host defense peptide originally isolated from the skin of the African clawed frog (Xenopus laevis) [1]. It exhibits broad-spectrum in vitro antibacterial activity, primarily through a bactericidal mechanism involving the formation of toroidal pores in bacterial cell membranes [2]. Pexiganan has advanced to Phase 3 clinical trials for the topical treatment of mildly infected diabetic foot ulcers and has been investigated for other skin and soft tissue infections [3].

Pexiganan: Why In-Class Antimicrobial Peptides Cannot Be Simply Interchanged


Pexiganan is not interchangeable with other antimicrobial peptides (AMPs) due to its unique structure-activity relationship and clinical development profile. While many AMPs share a general mechanism of membrane disruption, their specific amino acid sequences dictate vastly different spectra of activity, potency, and toxicity [1]. For instance, pexiganan exhibits significantly enhanced antibacterial potency compared to its parent compound, magainin 2 [2], and a distinct activity profile against key pathogens like Enterococcus faecium when compared to other clinical-stage AMPs such as omiganan [3]. Furthermore, its advancement to Phase 3 clinical trials for diabetic foot ulcers with a specific 0.8% topical cream formulation represents a unique clinical dataset not available for most other AMPs [4]. Therefore, substituting pexiganan with another AMP without quantitative justification risks compromising experimental outcomes and clinical development programs.

Pexiganan: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Potency of Pexiganan Compared to the Parent Compound Magainin 2

Pexiganan was designed as an analog of magainin 2 with the specific goal of improving antibacterial potency. Multiple studies confirm that pexiganan exhibits enhanced in vitro activity relative to magainin 2 against both Gram-positive and Gram-negative bacteria [1]. This design advantage translates directly to lower effective concentrations required for bacterial inhibition, a key parameter for any antimicrobial development program.

Antimicrobial Peptide Engineering Structure-Activity Relationship In Vitro Susceptibility Testing

Differentiated Activity of Pexiganan vs. Omiganan Against Key Gram-Positive Pathogens

When compared to omiganan, another clinical-stage cationic AMP, pexiganan demonstrates a notably different spectrum of activity, particularly against Enterococcus faecium. Pexiganan shows a significantly lower MIC50 and MIC90 against this pathogen, with values 4- to 8-fold lower than those of omiganan [1][2]. This suggests pexiganan is a more potent candidate for targeting infections where E. faecium is a concern, despite similar activities against Staphylococcus aureus.

Antimicrobial Peptide Comparison Enterococcus faecium Staphylococcus aureus MIC

Pexiganan Maintains Full Activity Against Multidrug-Resistant Pathogens, Unlike Many Conventional Antibiotics

A key differentiator for pexiganan is its consistent activity against bacterial strains resistant to other antibiotic classes. Surveillance studies demonstrate that pexiganan's MIC values for methicillin-resistant Staphylococcus aureus (MRSA) are identical to those for methicillin-susceptible S. aureus (MSSA) [1][2]. Similarly, its activity is unaffected by vancomycin resistance in enterococci [1] or β-lactamase production in Gram-negative bacteria [2]. This lack of cross-resistance is a crucial advantage over many conventional antibiotics, where resistance mechanisms often render the drug ineffective.

Antimicrobial Resistance MRSA VRE Cross-Resistance

Low Potential for Induced Resistance with Pexiganan Compared to Other Topical Agents

Pexiganan demonstrates a low potential for the development of bacterial resistance, a critical advantage over many conventional topical agents. In serial passage experiments, repeated exposure to subinhibitory concentrations of pexiganan failed to generate resistant mutants in multiple bacterial species [1][2]. Furthermore, a study specifically tested pexiganan against a panel of isolates with non-wildtype (elevated) MIC values to other topical antibiotics (bacitracin, neomycin, mupirocin, fusidic acid) and found that pexiganan remained fully active, with MIC values identical to those against wildtype strains [3]. This is in stark contrast to the common observation of rapid resistance development to many single-agent topical antibiotics.

Resistance Development Serial Passage Antimicrobial Stewardship

Concentration Advantage: Topical Formulation Exceeds MIC by >250-Fold, Ensuring High Local Efficacy

Pexiganan's development as a topical agent is underpinned by a massive pharmacodynamic advantage. The concentration of pexiganan in the Phase 3 clinical cream formulation is 8,000 µg/mL [1][2]. This concentration is >250-fold higher than the highest MIC90 (32 µg/mL) observed for the vast majority of target pathogens, and 60 to 100 times the highest MIC recorded in specific infection models [3]. This immense concentration gradient is designed to overcome potential barriers at the wound site and ensure rapid, complete bactericidal activity, a feature not inherent to systemically administered comparators like ofloxacin.

Topical Formulation Pharmacodynamics Diabetic Foot Ulcer

Strategic Application Scenarios for Pexiganan Based on Quantitative Evidence


Research on Topical Treatments for Multidrug-Resistant Gram-Positive Infections

Procure pexiganan for in vitro and in vivo studies focused on developing novel topical therapies for skin and soft tissue infections (SSTIs) caused by MRSA and VRE. The evidence shows pexiganan maintains an MIC50/MIC90 of 8/16 µg/mL against MRSA, identical to its activity against MSSA [1]. Its MIC50/MIC90 of 4/4 µg/mL against E. faecium, including vancomycin-resistant strains, makes it a particularly strong candidate for targeting this difficult-to-treat pathogen [1]. This consistent activity against drug-resistant phenotypes, coupled with a low potential for resistance development [2], makes pexiganan an ideal reference compound for benchmarking new antimicrobial agents intended for use against multidrug-resistant organisms.

Studies Targeting Enterococcus faecium Infections

Select pexiganan over other antimicrobial peptides, such as omiganan, for research programs where E. faecium is a primary target pathogen. Comparative data shows pexiganan has an 8-fold lower MIC50 (4 µg/mL vs. 32 µg/mL) and MIC90 (4 µg/mL vs. 32 µg/mL) against E. faecium compared to omiganan [1][2]. This substantial difference in potency provides a clear, quantitative justification for using pexiganan as the lead AMP in experimental models of enterococcal infections, as it is likely to show superior in vivo efficacy at lower, and thus potentially safer, concentrations.

Development of New Topical Formulations for Diabetic Foot Ulcers (DFU)

Utilize pexiganan as a positive control or benchmark compound in the development of new topical antimicrobial formulations for DFU. The extensive Phase 3 clinical trial experience with pexiganan, including comparative efficacy data against oral ofloxacin [1], provides a well-characterized clinical benchmark. Furthermore, the demonstration that a 0.8% cream (8,000 µg/mL) achieves a local concentration >250-fold above the MIC90 for key DFI pathogens [2] provides a proven pharmacodynamic target for new formulations aiming for high local efficacy. This allows researchers to benchmark their novel formulation's predicted performance against a compound with a well-understood clinical and preclinical profile.

Investigating Strategies to Circumvent Antibiotic Cross-Resistance

Employ pexiganan as a model compound to study mechanisms of action that circumvent traditional antibiotic resistance. The evidence clearly demonstrates that pexiganan's activity is unaffected by common resistance mechanisms to beta-lactams, quinolones, aminoglycosides, and glycopeptides [1][2]. This makes it a valuable tool for probing the susceptibility of multi-drug resistant clinical isolates and for studying the fundamental biology of membrane-active antimicrobial peptides as a resistance-sparing therapeutic strategy. Its use can help elucidate how membrane-targeting agents differ from traditional antibiotics in terms of resistance selection and cross-resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pexiganan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.